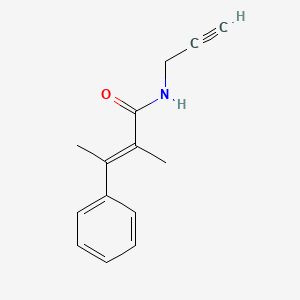
1H-1,2,4-Triazole, 3-(4-methylphenyl)-1,5-diphenyl-, 2-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-1,2,4-Triazole, 3-(4-methylphenyl)-1,5-diphenyl-, 2-oxide is a heterocyclic compound that contains a triazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1H-1,2,4-Triazole, 3-(4-methylphenyl)-1,5-diphenyl-, 2-oxide typically involves cyclization reactionsThis reaction can be catalyzed by copper or ruthenium, and it proceeds under mild conditions, often in a mixture of acetonitrile and water .
Industrial Production Methods: Industrial production of this compound may involve large-scale cycloaddition reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 1H-1,2,4-Triazole, 3-(4-methylphenyl)-1,5-diphenyl-, 2-oxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The triazole ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution can introduce various functional groups into the triazole ring.
Wissenschaftliche Forschungsanwendungen
1H-1,2,4-Triazole, 3-(4-methylphenyl)-1,5-diphenyl-, 2-oxide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s biological activity makes it a candidate for drug development and biochemical studies.
Medicine: It has potential therapeutic applications, including as an antimicrobial or anticancer agent.
Industry: The compound can be used in the development of advanced materials with specific properties, such as conductivity or stability.
Wirkmechanismus
The mechanism of action of 1H-1,2,4-Triazole, 3-(4-methylphenyl)-1,5-diphenyl-, 2-oxide involves its interaction with molecular targets and pathways. The triazole ring can interact with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
1H-1,2,3-Triazole: Another triazole compound with different substitution patterns.
1H-1,2,4-Triazole: A simpler triazole compound without the additional phenyl and methylphenyl groups.
3-Nitro-1,2,4-triazol-5-one: A triazole derivative with a nitro group, used as an energetic material.
Uniqueness: 1H-1,2,4-Triazole, 3-(4-methylphenyl)-1,5-diphenyl-, 2-oxide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
54214-62-9 |
|---|---|
Molekularformel |
C21H17N3O |
Molekulargewicht |
327.4 g/mol |
IUPAC-Name |
5-(4-methylphenyl)-1-oxido-2,3-diphenyl-1,2,4-triazol-1-ium |
InChI |
InChI=1S/C21H17N3O/c1-16-12-14-18(15-13-16)21-22-20(17-8-4-2-5-9-17)23(24(21)25)19-10-6-3-7-11-19/h2-15H,1H3 |
InChI-Schlüssel |
QWBIEQYINTYHQI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C2=[N+](N(C(=N2)C3=CC=CC=C3)C4=CC=CC=C4)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-Hydroxy-4-(morpholin-4-yl)benzoyl]benzoic acid](/img/structure/B14629658.png)
![3-Phenoxy-1,2,3,4-tetrahydrobenzo[h]quinoline](/img/structure/B14629665.png)





![S-Benzyl-N-[(benzyloxy)carbonyl]cysteinylglycinamide](/img/structure/B14629705.png)
![Carbamic acid, [[(4-methylphenyl)sulfonyl]oxy]-, ethyl ester](/img/structure/B14629712.png)



![(Piperazine-1,4-diyl)bis[(5-butoxy-1-phenyl-1H-pyrazol-3-yl)methanone]](/img/structure/B14629741.png)
![2,5-Pyrrolidinedione, 3-methyl-3-[4-(2-methylpropoxy)phenyl]-](/img/structure/B14629742.png)
